molecular formula C16H17NO3 B14176210 Benzyl 2-methyl-2-[(pyridin-3-yl)oxy]propanoate CAS No. 922502-05-4

Benzyl 2-methyl-2-[(pyridin-3-yl)oxy]propanoate

Cat. No.: B14176210
CAS No.: 922502-05-4
M. Wt: 271.31 g/mol
InChI Key: IJTLZUSXTUEHEY-UHFFFAOYSA-N
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Description

Benzyl 2-methyl-2-[(pyridin-3-yl)oxy]propanoate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzyl group attached to a 2-methyl-2-[(pyridin-3-yl)oxy]propanoate moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-methyl-2-[(pyridin-3-yl)oxy]propanoate typically involves the esterification of 2-methyl-2-[(pyridin-3-yl)oxy]propanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-methyl-2-[(pyridin-3-yl)oxy]propanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Benzyl 2-methyl-2-[(pyridin-3-yl)oxy]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-methyl-2-[(pyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate
  • Ethyl 2-methyl-2-[(pyridin-3-yl)oxy]propanoate
  • Methyl 2-methyl-2-[(pyridin-3-yl)oxy]propanoate

Comparison: Benzyl 2-methyl-2-[(pyridin-3-yl)oxy]propanoate is unique due to its benzyl ester group, which imparts distinct physicochemical properties compared to its analogs

Properties

CAS No.

922502-05-4

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

benzyl 2-methyl-2-pyridin-3-yloxypropanoate

InChI

InChI=1S/C16H17NO3/c1-16(2,20-14-9-6-10-17-11-14)15(18)19-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3

InChI Key

IJTLZUSXTUEHEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCC1=CC=CC=C1)OC2=CN=CC=C2

Origin of Product

United States

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